molecular formula C17H18O5 B14632150 1,3-Bis(2-methoxyphenoxy)propan-2-one CAS No. 57641-30-2

1,3-Bis(2-methoxyphenoxy)propan-2-one

Cat. No.: B14632150
CAS No.: 57641-30-2
M. Wt: 302.32 g/mol
InChI Key: AYSOAHQHZKWZCP-UHFFFAOYSA-N
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Description

1,3-Bis(2-methoxyphenoxy)propan-2-one is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57641-30-2

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1,3-bis(2-methoxyphenoxy)propan-2-one

InChI

InChI=1S/C17H18O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10H,11-12H2,1-2H3

InChI Key

AYSOAHQHZKWZCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Aldol Condensation:in the Presence of a Base, the Ketone Can Undergo an Aldol Reaction, Acting As Either the Nucleophile Via Its Enolate or the Electrophile.askfilo.comresearchgate.neta Self Condensation Would Produce a β Hydroxy Ketone. a Crossed Aldol Condensation with Another Carbonyl Compound, Such As an Aldehyde, is Also Possible.doubtnut.comyoutube.com

Reactions Involving Phenoxy and Methoxy (B1213986) Groups

The aromatic ether linkages are generally stable but can undergo cleavage under harsh conditions or participate in aromatic substitution reactions.

Ether Cleavage Reactions

The ether bonds in this compound, both the aryl-alkyl (phenoxy) and the methyl-aryl (methoxy) types, can be cleaved by strong acids. libretexts.orgmasterorganicchemistry.com

The most common reagents for this purpose are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The mechanism for the cleavage of an aryl alkyl ether involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol or phenol). masterorganicchemistry.com

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ether.

For the phenoxy groups, the nucleophilic attack occurs exclusively at the benzylic-type carbon (the CH₂ group), not the aromatic carbon, via an SN2 mechanism. masterorganicchemistry.com This is because sp²-hybridized carbons are resistant to SN2 attack. The products of this cleavage would be 2-methoxyphenol (guaiacol) and 1,3-dihalopropan-2-one.

Cleavage of the methoxy group also follows this mechanism. The halide ion attacks the less sterically hindered methyl group, leading to the formation of a phenol (B47542) and a methyl halide. Complete cleavage of all ether linkages with excess strong acid would ultimately yield 1,3-dihydroxybenzene (resorcinol) derivatives and methyl halide.

Table 3: Conditions for Ether Cleavage

Reagent Conditions Typical Products Mechanism
HI or HBr High temperature, concentrated Phenol and Alkyl Halide SN2 or SN1
BBr₃ (Boron tribromide) Anhydrous, often in CH₂Cl₂ Phenol and Alkyl Bromide Lewis acid-assisted cleavage

Studies on similar lignin (B12514952) model compounds have also investigated acid-catalyzed cleavage in various acidic environments, highlighting the formation of intermediates like enol ethers. acs.org

Aromatic Substitution Reactions

The two benzene (B151609) rings in the molecule are activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the ether oxygen (-OR) and the methoxy group (-OCH₃). organicmystery.comwikipedia.org Both groups are powerful activating groups and are ortho, para-directors. youtube.com

The ether group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions.

The methoxy group directs to its ortho (position 3) and para (position 5) positions.

The combined activation makes the ring highly reactive. The positions most activated and sterically accessible are likely positions 4 and 6. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid (or in a polar solvent for highly activated rings) would introduce bromine atoms onto the rings.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic rings. byjus.com

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would attach an alkyl or acyl group, respectively, to the rings. wikipedia.org

The reaction proceeds via a two-step mechanism: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Catalytic Reactions of this compound

The presence of both a carbonyl group and ether linkages provides multiple sites for catalytic intervention, suggesting that this compound could be a versatile substrate in various catalytic systems.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the transformation of organic molecules, and ketones with α-ether linkages are no exception. The reactivity of these compounds can be directed towards either the carbonyl group or the carbon-oxygen bonds of the ether linkages.

A notable transformation applicable to the structural motif of this compound is the catalytic cleavage of the C-O ether bond. Research on related 2-aryloxy-1-arylethanols has shown that ruthenium catalysts can facilitate a redox-neutral C-O bond cleavage. This process proceeds through the tandem dehydrogenation of the alcohol to an α-aryloxy ketone intermediate, followed by a reductive cleavage of the ether bond. nih.gov This suggests that this compound could undergo similar transition metal-catalyzed C-O bond scission, potentially leading to the formation of guaiacol (B22219) (2-methoxyphenol) and other propanone derivatives. The reaction would likely involve an organometallic C-O activation step. nih.gov

Furthermore, the ketone functionality itself can be a target for transition metal catalysts. A variety of such catalysts are known to promote α-alkylation of ketones. mdpi.com While typically applied to simpler ketones, these methods could potentially be adapted for this compound, leading to the formation of new carbon-carbon bonds at the α-positions. The challenge would lie in achieving selectivity and avoiding competing reactions involving the ether linkages.

The following table summarizes potential transition metal-catalyzed transformations of this compound based on analogous systems.

Catalyst TypePotential TransformationExpected ProductsMechanistic Feature
Ruthenium ComplexesC-O Ether Bond CleavageGuaiacol, Propanone derivativesOrganometallic C-O activation
Palladium Complexesα-Arylation/Alkylationα-Substituted ketone derivativesFormation of metal-enolate intermediates
Iridium ComplexesReductive EtherificationSymmetrical ethersReductive coupling of the ketone
Copper ComplexesOxidative C-C Bond CleavageGuaiacol, Formate derivativesFormation of α-peroxo ketone intermediate

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents an alternative to metal-based catalysis and has been successfully applied to a wide range of ketone transformations. For this compound, organocatalytic strategies would likely focus on the activation of the ketone group.

Enamine and enolate catalysis are prominent modes of organocatalytic activation for ketones. Chiral primary or secondary amines can condense with the ketone to form a transient enamine, which can then react with electrophiles. This approach has been widely used for the α-functionalization of ketones, including alkylations. nih.govnih.gov In the case of this compound, an organocatalytic α-alkylation could introduce a new substituent at one of the α-carbons. The presence of the bulky methoxyphenoxy groups might influence the stereochemical outcome of such reactions when a chiral catalyst is employed.

Visible-light-mediated organocatalysis has also emerged as a powerful tool for the α-alkylation of ketones. nih.gov This method often involves the generation of radical intermediates under mild conditions and could be applicable to this compound, allowing for the introduction of a variety of alkyl groups.

The table below outlines potential organocatalytic reactions for this compound.

Catalyst TypeActivation ModePotential Transformation
Chiral Amines (e.g., Proline derivatives)Enamine CatalysisAsymmetric α-Functionalization (e.g., alkylation, amination)
Cinchona AlkaloidsPhase-Transfer Catalysis / General Baseα-Alkylation, Michael Addition
Thiourea DerivativesHydrogen Bonding ActivationVarious nucleophilic additions to the carbonyl

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed mechanism of any catalytic transformation is crucial for its optimization and broader application. For the potential reactions of this compound, a combination of kinetic and spectroscopic studies would be indispensable.

Kinetic analysis can provide valuable insights into the reaction order, rate-determining step, and the influence of catalyst and substrate concentrations. For instance, in a transition metal-catalyzed C-O bond cleavage, kinetic studies could help to distinguish between different proposed catalytic cycles. acs.org By monitoring the reaction progress under various conditions, a rate law can be established, which can then be used to support or refute a proposed mechanism.

Spectroscopic techniques are essential for identifying reaction intermediates and characterizing the structure of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be fundamental for characterizing the starting material and the final products of any transformation. In-situ NMR spectroscopy could also be employed to observe the formation and decay of key intermediates during the reaction, providing direct evidence for a proposed mechanistic pathway. The aldehyde and ketone functional groups have distinctive ¹³C NMR signals in the 190-215 ppm range. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group, which exhibits a strong characteristic absorption band. pressbooks.pub For this compound, this peak would be expected in the typical range for saturated ketones (around 1715 cm⁻¹). libretexts.org Changes in the position and intensity of this band during a reaction would indicate a transformation of the carbonyl group.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of reactants, intermediates, and products. Fragmentation patterns can also provide structural information. For ketones, common fragmentation pathways include α-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and the McLafferty rearrangement. libretexts.org For this compound, α-cleavage would be expected to yield fragments corresponding to the methoxyphenoxymethyl radical and the corresponding acylium ion.

By combining these techniques, a detailed picture of the reaction mechanism for the catalytic transformations of this compound can be constructed, paving the way for the rational design of more efficient and selective catalytic systems.

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the biological activity, molecular interactions, or metabolic pathways of the chemical compound This compound . The requested article, structured around detailed subsections of its biological and molecular behavior, cannot be generated as there is no available research data for this specific molecule.

Searches for "this compound" consistently yield results for a structurally similar but distinct compound, 1,3-Bis(2-methoxyphenoxy)propan-2-ol (CAS No. 16929-60-5). This related molecule, an alcohol, is documented as "Guaifenesin Impurity D," a substance related to the common expectorant Guaifenesin. However, the target compound for this article is a ketone (propan-2-one), and its biological properties cannot be inferred from its alcohol analogue.

The specific areas of inquiry for which no data could be located include:

Biological Activity and Molecular Interactions of 1,3 Bis 2 Methoxyphenoxy Propan 2 One

Applications of 1,3 Bis 2 Methoxyphenoxy Propan 2 One and Its Derivatives in Advanced Materials and Catalysis

Building Block in Polymer Chemistry

The utility of 1,3-Bis(2-methoxyphenoxy)propan-2-one in polymer chemistry is primarily realized through its reduction to the corresponding diol, 1,3-Bis(2-methoxyphenoxy)propan-2-ol. This diol, possessing two hydroxyl groups, is a versatile monomer for the synthesis of various polymers.

Polyethers are a class of polymers characterized by ether linkages in their main chain. Polyether polyols, which are oligomers with multiple hydroxyl groups, are key components in the production of polyurethanes. The diol, 1,3-Bis(2-methoxyphenoxy)propan-2-ol, can serve as a monomer in the synthesis of polyether polyols. The synthesis can proceed through methods such as the ring-opening polymerization of cyclic ethers or the polycondensation of diols. researchgate.net For instance, diols like 1,3-propanediol (B51772) are used to produce poly(trimethylene glycol), a commercially significant polyether. researchgate.net Similarly, 1,3-Bis(2-methoxyphenoxy)propan-2-ol could be incorporated into polyether chains, introducing aromatic ether side groups that can influence the polymer's properties, such as thermal stability and solubility.

Polyurethanes are a highly versatile class of polymers formed by the reaction of a di- or polyisocyanate with a polyol. The diol, 1,3-Bis(2-methoxyphenoxy)propan-2-ol, can be directly used as the polyol component in the synthesis of polyurethanes. aidic.it The reaction between the hydroxyl groups of the diol and the isocyanate groups of a diisocyanate forms the characteristic urethane (B1682113) linkages. researchgate.net The bulky methoxyphenoxy side groups would impart specific properties to the resulting polyurethane, such as increased rigidity and altered thermal characteristics.

The general reaction for the formation of a polyurethane from a diol and a diisocyanate is depicted below:

n HO-R-OH + n OCN-R'-NCO → [-O-R-O-C(=O)-NH-R'-NH-C(=O)-]n

In the context of epoxy resins, while the ketone itself is not a direct precursor, its diol derivative can be. Epoxy resins are thermosetting polymers formed from the reaction of an epoxide with a hardener, which can be a diol. The hydroxyl groups of 1,3-Bis(2-methoxyphenoxy)propan-2-ol can react with the epoxide rings of a resin like bisphenol A diglycidyl ether (DGEBPA) in the presence of a catalyst to form a cross-linked polymer network. This incorporation would modify the final properties of the cured epoxy resin.

Precursor for Supramolecular Structures (e.g., Crown Ethers)

Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to selectively bind with certain cations. The synthesis of functionalized crown ethers often involves the templated macrocyclization of pre-functionalized starting materials. nih.gov

The diol, 1,3-Bis(2-methoxyphenoxy)propan-2-ol, which can be synthesized from guaiacol (B22219) and epichlorohydrin, is a key precursor for the synthesis of nonracemic crown ethers, also known as lariat (B8276320) ethers. researchgate.nettdl.org These crown ethers possess ligating side arms that can enhance their complexation abilities. The synthesis typically involves reacting the diol with a dihalide or a ditosylate of a polyethylene (B3416737) glycol derivative under basic conditions. vt.edu The resulting crown ether incorporates the 1,3-bis(2-methoxyphenoxy)propane unit, with the methoxy (B1213986) groups potentially participating in cation binding.

PrecursorReagentProduct
1,3-Bis(2-methoxyphenoxy)propan-2-olDi(ethylene glycol) ditosylateCrown ether with two ethylene (B1197577) glycol units
1,3-Bis(2-methoxyphenoxy)propan-2-olTri(ethylene glycol) ditosylateCrown ether with three ethylene glycol units

This table illustrates the general synthetic approach to crown ethers from the diol precursor.

Ligands in Coordination Chemistry and Catalysis

While there is limited specific research on this compound as a ligand, its structure, containing a carbonyl group and two ether linkages, suggests potential for coordination with metal ions. Polyether ketones are a class of polymers known for their thermal stability and chemical resistance, and their monomeric units can be modified to include binding sites for metal ions. For example, 4,4'-difluorobenzophenone, a monomer for PEEK (polyether ether ketone), has been modified to incorporate pyridine (B92270) groups to bind silver ions for antimicrobial applications. rero.chnih.gov

Similarly, the oxygen atoms of the carbonyl and ether groups in this compound could act as donor atoms to coordinate with various metal centers. The resulting metal complexes could have applications in catalysis. The specific geometry and electronic properties of the ligand would influence the catalytic activity of the metal center. Further research is needed to explore the coordination chemistry of this particular ketone and its potential catalytic applications.

Role in Lignin (B12514952) Chemistry and Bio-refinery Applications

Lignin is a complex polymer of aromatic compounds found in wood and is a major component of lignocellulosic biomass. Its depolymerization into valuable aromatic chemicals is a key goal of biorefineries. The most abundant linkage in lignin is the β-O-4 aryl ether linkage.

Compounds with a structure similar to this compound, particularly those containing the β-O-4 linkage, are widely used as lignin model compounds to study the mechanisms of lignin depolymerization. mdpi.comuky.edu The oxidation of the benzylic alcohol at the α-position of the β-O-4 linkage to a ketone is a key step in many oxidative depolymerization strategies. researchgate.netrsc.org

The presence of the ketone at the β-position weakens the adjacent Cβ-O bond, making it more susceptible to cleavage under milder conditions. mdpi.comuky.edu Studies have shown that the ketone-containing model compounds are more reactive towards β-aryl ether cleavage compared to their alcohol counterparts. mdpi.comuky.edu Density functional theory calculations and experimental studies have elucidated the reaction pathways for the cleavage of the C-O ether bond in ketone derivatives of lignin model compounds. acs.org The cleavage can lead to the formation of valuable monomeric aromatic compounds like acetophenone (B1666503) and phenol (B47542). acs.org

The following table summarizes the effect of the oxidation of the benzylic alcohol on the reactivity of β-O-4 lignin model compounds:

Compound TypeReactivity towards β-O-4 CleavageKey Intermediate
β-O-4 alcohol modelLowerBenzylic radical
β-O-4 ketone modelHigherEnol/enolate

This enhanced reactivity of the ketone makes this compound a highly relevant model for studying the oxidative degradation of lignin and for developing more efficient catalytic systems for biorefinery applications.

Valorization Pathways for Bio-derived Feedstocks

This compound serves as a significant non-phenolic model compound for the most abundant ether linkage in lignin, the β-O-4 aryl ether bond. The cleavage of this bond is a critical step in the depolymerization of lignin, a complex aromatic biopolymer, into valuable aromatic chemicals and fuel precursors. Research into the valorization of bio-derived feedstocks often utilizes such model compounds to understand the intricate mechanisms of lignin breakdown under various catalytic conditions. The insights gained from these studies are pivotal for the development of efficient biorefinery processes.

The valorization of lignin, and by extension model compounds like this compound, is primarily focused on catalytic hydrogenolysis and oxidative cleavage pathways. These processes aim to break the resilient C-O ether linkages while preserving the aromatic rings, leading to the formation of monomers such as guaiacol and other phenolic compounds.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a prominent strategy for the cleavage of β-O-4 linkages. This process involves the use of a catalyst and a hydrogen source to break the ether bonds. While specific data on the hydrogenolysis of this compound is not extensively detailed in publicly available research, studies on analogous β-O-4 ketone model compounds provide valuable insights into the expected reaction pathways and products.

For instance, research on similar ketones demonstrates that the primary cleavage products are typically the corresponding aromatic ketone and phenol. In the case of this compound, the expected primary products from the cleavage of the two β-O-4 ether linkages would be acetophenone derivatives and guaiacol.

The efficiency of hydrogenolysis is highly dependent on the catalyst system employed. Noble metals such as Palladium (Pd) and Ruthenium (Ru), often supported on carbon, have shown significant activity in cleaving C-O bonds. The reaction conditions, including temperature, pressure, and solvent, also play a crucial role in product distribution and yield.

Table 1: Expected Products from the Catalytic Hydrogenolysis of this compound

Reactant Expected Primary Cleavage Products
This compound Guaiacol, Acetone

Note: This table is based on theoretical reaction pathways for β-O-4 ketone model compounds and is for illustrative purposes. Specific experimental data for this compound is limited.

Oxidative Cleavage

Oxidative cleavage presents an alternative pathway for the valorization of lignin model compounds. This approach utilizes an oxidizing agent to break the β-O-4 linkage, often leading to the formation of aromatic aldehydes and acids, which are valuable chemical intermediates.

Studies on related compounds suggest that the reaction proceeds via the oxidation of the α-carbon, which facilitates the cleavage of the β-O-4 ether bond. The choice of oxidant and catalyst is critical to control the selectivity of the reaction and prevent the undesired oxidation of the aromatic rings.

Table 2: Potential Products from the Oxidative Cleavage of this compound

Reactant Potential Oxidative Cleavage Products

Note: This table represents potential products based on general mechanisms of oxidative cleavage of β-O-4 model compounds. The actual product distribution would depend on specific reaction conditions.

The exploration of valorization pathways for this compound and its derivatives is integral to advancing the bio-based economy. While detailed research findings specifically on this compound are emerging, the broader understanding of β-O-4 linkage cleavage provides a solid foundation for future investigations into its catalytic conversion into valuable bio-derived chemicals.

Environmental Fate and Degradation Studies of 1,3 Bis 2 Methoxyphenoxy Propan 2 One

Abiotic Degradation Pathways

There is currently no available information in scientific literature regarding the abiotic degradation of 1,3-Bis(2-methoxyphenoxy)propan-2-one.

Photolysis

No studies have been found that investigate the degradation of this compound through photolysis. The potential for this compound to break down upon exposure to sunlight is therefore unknown.

Hydrolysis

Data on the hydrolysis of this compound is not available. The stability of this compound in water and its potential to break down via reaction with water have not been documented.

Biotic Degradation Mechanisms

Information regarding the biotic degradation of this compound is not present in the available scientific literature.

Microbial Degradation Pathways

No research has been published detailing the degradation of this compound by microorganisms. The metabolic pathways that might be involved in its breakdown by bacteria or fungi have not been investigated.

Enzyme-Mediated Biotransformations (e.g., Oxidoreductases)

There are no documented studies on the biotransformation of this compound by specific enzymes such as oxidoreductases.

Metabolite Identification and Environmental Persistence Assessment

In the absence of degradation studies, no metabolites of this compound have been identified. Similarly, an assessment of its environmental persistence cannot be made without the relevant experimental data.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the environmental fate, degradation, sustainable synthesis, or environmental impact mitigation of the specific chemical compound This compound .

Therefore, the requested article focusing solely on the environmental aspects of "this compound" as per the provided outline cannot be generated at this time due to the absence of relevant scientific information.

It is important to note that while information may exist for structurally related compounds, the strict adherence to the specified subject matter prevents the inclusion of any data that does not directly pertain to This compound .

Future Research Directions and Perspectives on 1,3 Bis 2 Methoxyphenoxy Propan 2 One

Exploration of Novel Synthetic Methodologies

The development of efficient and selective synthetic routes is paramount for the future study of 1,3-Bis(2-methoxyphenoxy)propan-2-one. While traditional methods for diaryl ether synthesis, such as the Ullmann condensation, have been widely used, they often require harsh reaction conditions. beilstein-journals.org Future research should focus on the development of novel catalytic systems that allow for milder and more efficient synthesis.

Modern synthetic strategies for analogous compounds that could be adapted include:

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination protocol has been successfully adapted for the formation of diaryl ethers, offering a versatile and efficient alternative to traditional methods. organic-chemistry.org Investigating the applicability of these palladium-catalyzed systems for the synthesis of this compound could lead to higher yields and greater functional group tolerance.

Decarbonylative Etherification: Recent advancements have demonstrated the use of palladium and nickel catalysts for the decarbonylative etherification of aromatic esters to form diaryl ethers. acs.org This approach could provide a novel and efficient pathway for the synthesis of the target compound.

"Green" Synthetic Procedures: The use of nanocatalysts, such as copper-based nanoparticles, has shown promise for the etherification of aryl halides under environmentally benign conditions, including the use of water as a solvent. nih.gov Exploring these green methodologies for the synthesis of this compound would be a significant step towards sustainable chemical production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Method Potential Advantages for this compound Synthesis Key Research Focus
Modified Ullmann CondensationCost-effective metal catalyst (copper)Development of new ligands to enable lower reaction temperatures and broader substrate scope. beilstein-journals.org
Palladium-Catalyzed CouplingHigh yields, broad functional group tolerance, milder conditions. organic-chemistry.orgOptimization of catalyst and ligand systems for the specific substrates required.
Decarbonylative EtherificationNovel route from readily available aromatic esters. acs.orgExploration of catalyst efficiency and reaction scope for this specific ketone structure.
Nanocatalyst-Mediated SynthesisEnvironmentally friendly, potential for high efficiency and recyclability of the catalyst. nih.govSynthesis and characterization of suitable nanocatalysts and optimization of reaction conditions.

Deeper Understanding of Molecular Interactions and Mechanisms

A thorough understanding of the molecular structure and interactions of this compound is crucial for predicting its properties and reactivity. Future research in this area should employ a combination of computational and experimental techniques.

Computational studies, such as those using the B3LYP density functional method, can provide valuable insights into the mechanisms of diaryl ether formation. nih.gov These models can be used to predict reaction barriers and the stability of intermediates, guiding the development of more efficient synthetic routes. nih.govacs.org Furthermore, computational analysis can elucidate the conformational preferences and electronic properties of the molecule, which are critical for understanding its potential biological activity and its suitability for materials science applications. acs.org

Experimental techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for validating the computational models and providing a detailed picture of the three-dimensional structure of the molecule.

Expanded Scope of Biological Applications and Target Identification

Diaryl ethers are a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govacs.org A significant future research direction for this compound will be to screen it for a variety of biological activities.

Initial research could involve high-throughput screening against a diverse panel of biological targets. Based on the activities of other diaryl ether compounds, promising areas for investigation include:

Anticancer Activity: Many diaryl ether-containing compounds have shown potent anticancer effects. nih.gov

Antibacterial and Antifungal Activity: The diaryl ether motif is present in a number of natural products with antimicrobial properties. beilstein-journals.org

Enzyme Inhibition: Specific diaryl ether derivatives have been identified as inhibitors of enzymes such as TbrPDEB1, which is a drug target for human African trypanosomiasis. nih.gov

Once a promising biological activity is identified, further research will be needed to determine the specific molecular target and mechanism of action. This can be achieved through a combination of techniques, including biochemical assays, genetic interaction studies, and computational docking simulations. organic-chemistry.org Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of the compound. nih.gov

Development of Advanced Materials with Tunable Properties

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov These properties make them valuable in a range of demanding applications, including aerospace, automotive, and medical devices. nih.govexeter.ac.uk

Future research could explore the potential of this compound as a novel monomer for the synthesis of new PAEKs. The introduction of the methoxy (B1213986) groups and the specific ketone linkage could lead to polymers with tailored properties. For instance, the incorporation of fluorine-containing groups into PAEKs has been shown to improve their dielectric properties, making them suitable for applications in high-frequency and high-speed communication technologies like 5G. tandfonline.comnih.gov Investigating the synthesis of fluorinated analogues of this compound for polymerization could be a promising avenue.

The potential impact of incorporating this compound into polymer structures is summarized in Table 2.

Polymer Property Potential Influence of this compound Monomer Potential Application
Thermal StabilityThe rigid aromatic backbone is expected to contribute to high thermal stability.High-temperature engineering plastics.
Mechanical StrengthThe ether and ketone linkages can impart a balance of rigidity and flexibility.Structural components in aerospace and automotive industries.
Dielectric PropertiesThe polarity of the ether and ketone groups will influence the dielectric constant and loss. nih.govMaterials for advanced electronics and 5G communication. tandfonline.com
Solubility and ProcessabilityThe specific structure of the monomer can affect the solubility of the resulting polymer, influencing its processability.Additive manufacturing and thin-film applications.

Sustainable Production and Environmental Management Strategies

As with any new chemical entity, it is crucial to consider the environmental impact and sustainability of the production of this compound. Future research should focus on developing environmentally benign synthetic routes, as discussed in section 9.1. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Furthermore, it will be important to investigate the environmental fate and potential toxicity of this compound. Studies on related compounds, such as polychlorinated diphenyl ethers (PCDEs), have shown that some diaryl ethers can be persistent in the environment and may have adverse effects on ecosystems. nih.gov Therefore, future research should include studies on the biodegradability of this compound and its potential for bioaccumulation. Understanding the environmental impact of surfactants derived from ether carboxylic derivatives can also provide insights into the behavior of such compounds in aquatic environments. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(2-methoxyphenoxy)propan-2-one, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyphenol with a propan-2-one derivative (e.g., 1,3-dichloroacetone) under basic conditions. Optimization can include:

  • Solvent selection: Polar aprotic solvents like DMF or acetone improve reactivity .
  • Catalysis: Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Temperature control: Moderate heating (60–80°C) balances reactivity and side-product formation .
    Yield improvements are achieved via iterative recrystallization or column chromatography, as noted in similar ketone-based syntheses .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methoxy (δ3.8\delta \sim3.8 ppm) and ketone carbonyl (δ205\delta \sim205 ppm) groups. 1H^{1}\text{H}-1H^{1}\text{H} COSY confirms spatial proximity of aromatic protons .
  • X-ray crystallography: SHELX software refines crystal structures by analyzing diffraction data. For example, SHELXL resolves torsional angles between methoxyphenoxy groups and the central ketone .

Advanced Research Questions

Q. What role does this compound play in supramolecular chemistry, and what methodological considerations are crucial?

Answer: The compound’s ketone and methoxyphenoxy groups enable coordination with transition metals (e.g., Ru, Pd). Key considerations:

  • Ligand design: Adjust steric bulk by modifying methoxy positions to modulate metal-binding affinity .
  • Spectroscopic validation: UV-Vis and cyclic voltammetry confirm charge-transfer interactions in metal complexes .
  • Stability assays: Monitor decomposition under light/heat using HPLC-MS .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?

Answer:

  • Electron-withdrawing effects: The ketone carbonyl activates the α-carbon for nucleophilic attack (e.g., Grignard reagents). DFT calculations predict electrophilicity at the carbonyl carbon .
  • Methoxy substituents: Electron-donating methoxy groups reduce aromatic ring reactivity, directing nucleophiles to the ketone site .

Q. What strategies mitigate decomposition pathways during storage of this compound under varying conditions?

Answer:

  • Storage: Airtight containers with desiccants (silica gel) prevent hydrolysis. Avoid exposure to UV light .
  • Stability testing: Accelerated aging studies (40°C/75% RH) combined with LC-MS identify degradation products like 2-methoxyphenol .

Methodological Challenges

Q. How can researchers address contradictions between IR and NMR spectral data for this compound?

Answer:

  • IR-NMR cross-validation: IR detects ketone C=O (~1700 cm1^{-1}), while NMR confirms absence of enol tautomers (no broad OH peaks). Discrepancies arise from sample purity; repeat spectra after recrystallization .

Q. What in vitro assays are appropriate for assessing the bioactivity of derivatives of this compound?

Answer:

  • Cytotoxicity: MTT assays using human cell lines (e.g., HEK293) .
  • Enzyme inhibition: Screen against kinases or cytochrome P450 isoforms via fluorometric assays .

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